Product packaging for 3-(1-Adamantyl)-4-methoxyaniline(Cat. No.:CAS No. 142651-04-5)

3-(1-Adamantyl)-4-methoxyaniline

Cat. No.: B2523035
CAS No.: 142651-04-5
M. Wt: 257.377
InChI Key: XCVZCOICYRDSHE-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-4-methoxyaniline is a chemical intermediate of significant interest in medicinal chemistry research. Its structure incorporates a rigid, lipophilic adamantane group, a feature known to enhance a compound's bioavailability and therapeutic potential by increasing its ability to cross cell membranes . This derivative is particularly valuable as a precursor in the synthesis of more complex molecules designed for biological evaluation. Researchers utilize this aniline derivative to develop novel compounds with potential pharmacological activities, following the precedent of successful adamantane-containing drugs like the anti-acne agent Adapalene, which shares the 3-(1-Adamantyl)-4-methoxyphenyl backbone . The primary amine functional group provides a versatile handle for further chemical modification, enabling its incorporation into hydrazide-hydrazones, Schiff bases, and other molecular hybrids aimed at discovering new antimicrobial and anti-inflammatory agents . As such, this compound serves as a crucial building block for investigating structure-activity relationships and developing new chemical entities in drug discovery pipelines. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO B2523035 3-(1-Adamantyl)-4-methoxyaniline CAS No. 142651-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-adamantyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-19-16-3-2-14(18)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVZCOICYRDSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Adamantyl 4 Methoxyaniline

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3-(1-Adamantyl)-4-methoxyaniline involves the logical deconstruction of the target molecule to identify viable starting materials. The most apparent disconnection is the carbon-nitrogen bond of the aniline (B41778) moiety. This leads to two key synthons: a 3-(1-adamantyl)-4-methoxyphenyl cation equivalent and an amino group equivalent.

This retrosynthetic approach points to a forward synthesis commencing with a suitably functionalized benzene (B151609) derivative, which can then be elaborated to introduce the adamantyl and amino groups in the desired regiochemistry. The selection of precursors is critical to ensure high yields and regioselectivity. A common and effective strategy involves the use of 4-methoxyanisole as a readily available starting material. The bulky adamantyl group can be introduced via a Friedel-Crafts-type reaction, and the amino group can be installed through various modern amination techniques.

Optimized Synthetic Pathways and Reaction Condition Studies

The forward synthesis of this compound can be approached through several optimized pathways, with a focus on regioselectivity and catalytic efficiency.

Regioselective Functionalization Approaches

The regioselective synthesis of the target molecule is paramount. The introduction of the adamantyl group onto the 4-methoxyanisole ring is directed by the activating and ortho-, para-directing methoxy (B1213986) group. The reaction of 1-adamantanol (B105290) with 4-bromoanisole (B123540) in the presence of a strong acid catalyst, such as sulfuric acid, leads to the formation of 2-(1-adamantyl)-4-bromoanisole with high regioselectivity. The bulky nature of the adamantyl group favors substitution at the less sterically hindered position ortho to the methoxy group.

The subsequent amination of 2-(1-adamantyl)-4-bromoanisole is also a regioselective process, with the amino group replacing the bromine atom. This is typically achieved through modern catalytic cross-coupling reactions.

Catalytic Strategies in Chemical Synthesis

Modern catalytic methods are instrumental in the efficient synthesis of this compound from its precursors. Two of the most prominent strategies are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org The reaction of 2-(1-adamantyl)-4-bromoanisole with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine followed by hydrolysis, or directly with ammonia under pressure, can yield the desired aniline. The choice of palladium precursor and ligand is crucial for the success of this transformation, especially with a sterically hindered substrate.

Catalyst System ComponentExamplesRole in Reaction
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
LigandJosiphos, XPhos, RuPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination
BaseNaOt-Bu, K₃PO₄Promotes the deprotonation of the amine and facilitates the catalytic cycle
Ammonia SourceAmmonia gas, Benzophenone imine, LiN(SiMe₃)₂Provides the amino group for the coupling reaction

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds and has seen significant improvements with the development of new ligands. wikipedia.orgresearchgate.netnih.gov The amination of 2-(1-adamantyl)-4-bromoanisole can be achieved using a copper catalyst, often in the presence of a ligand such as a diamine or an amino acid, and a base. While often requiring higher temperatures than palladium-catalyzed reactions, the lower cost of copper makes it an attractive alternative. wikipedia.org

Catalyst System ComponentExamplesRole in Reaction
Copper CatalystCuI, Cu₂O, CuOThe active catalyst for the C-N bond formation
Ligand1,10-Phenanthroline, L-Proline, N,N'-DimethylethylenediamineAccelerates the reaction and improves yields
BaseK₂CO₃, Cs₂CO₃Neutralizes the hydrogen halide formed during the reaction
Amine SourceAqueous or gaseous ammoniaThe source of the amino functionality

Advanced Purification and Isolation Techniques for High Purity Compound

The purification of this compound, a sterically hindered and potentially high-boiling point compound, requires specialized techniques to achieve high purity. Standard distillation may not be suitable due to the risk of decomposition at high temperatures.

Crystallization: Recrystallization from a suitable solvent system is a primary method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. A solvent system where the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures is ideal.

Chromatographic Methods: Column chromatography is a versatile technique for separating compounds based on their differential adsorption on a stationary phase. For a moderately polar compound like this compound, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase can be effective.

Acid-Base Extraction: The basic nature of the aniline functional group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the aniline, transferring it to the aqueous phase. The aqueous layer can then be separated, and the pH adjusted with a base to regenerate the free amine, which can then be extracted back into an organic solvent. This method is effective for removing non-basic impurities.

Comparative Analysis of Synthetic Efficiency and Sustainable Chemistry Principles

The choice of synthetic route for this compound can be evaluated based on efficiency and adherence to the principles of green chemistry.

Synthetic StrategyAdvantagesDisadvantagesGreen Chemistry Considerations
Buchwald-Hartwig Amination High yields, mild reaction conditions, broad substrate scope. wikipedia.orgUse of expensive and potentially toxic palladium catalysts and phosphine (B1218219) ligands.The use of highly efficient catalysts reduces waste. Efforts are ongoing to develop more sustainable and recyclable palladium catalyst systems.
Ullmann Condensation Use of a less expensive and more abundant copper catalyst. wikipedia.orgOften requires higher reaction temperatures and longer reaction times compared to palladium-catalyzed methods. wikipedia.orgThe use of a more environmentally benign metal is a key advantage. Modern protocols are being developed to use water as a solvent and to lower reaction temperatures.

In terms of sustainability, the ideal synthetic route would minimize the use of hazardous reagents and solvents, reduce energy consumption, and maximize atom economy. While both the Buchwald-Hartwig and Ullmann reactions are powerful methods, the ongoing development of more sustainable catalytic systems, including the use of greener solvents and more efficient and recyclable catalysts, will be crucial for the large-scale and environmentally responsible production of this compound.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(1-adamantyl)-4-methoxyaniline, a combination of one-dimensional and multi-dimensional NMR experiments is essential for assigning every proton and carbon signal.

Multi-dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

While standard 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, multi-dimensional techniques are required to piece together the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would be instrumental in confirming the correlations between the protons on the adamantyl cage and the aromatic protons on the aniline (B41778) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the carbon signals of the adamantyl and methoxy (B1213986) groups to their corresponding attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. elsevierpure.com This is particularly valuable for establishing the connectivity between the adamantyl cage and the aniline ring, as it would show correlations between the adamantyl protons and the aromatic carbons, and vice-versa. It would also confirm the position of the methoxy group by showing a correlation between the methoxy protons and the C4 carbon of the aniline ring.

¹H NMR (Predicted) ¹³C NMR (Predicted) COSY Correlations (Predicted) HMBC Correlations (Predicted)
Adamantyl Protons: Adamantyl Carbons: H-2' with H-6'Adamantyl H's with C-3, C-2, C-4
δ ~1.7-2.1 ppmδ ~29-45 ppm
Aromatic Protons: Aromatic Carbons: H-5 with H-2Aromatic H's with other aromatic C's
δ ~6.7-7.0 ppmδ ~114-150 ppm
Methoxy Protons: Methoxy Carbon: -Methoxy H's with C-4
δ ~3.8 ppmδ ~55 ppm
Amine Protons: - -Amine H with C-3, C-4, C-5
δ ~3.5 ppm

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

For this compound (C₁₇H₂₃NO), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy (typically to within a few parts per million).

Tandem Mass Spectrometry (MS/MS) for Substructure Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable information about the substructures present in the molecule. The fragmentation pattern of this compound would be expected to show characteristic losses of the adamantyl and methoxy groups. A prominent peak would correspond to the adamantyl cation (m/z = 135), a very stable carbocation. Other fragments would arise from the cleavage of the C-N bond and fragmentation of the aniline ring.

Ion m/z (Predicted) Identity
[M+H]⁺258.1858Molecular Ion
[M-CH₃]⁺242.1701Loss of methyl group
[C₁₀H₁₅]⁺135.1174Adamantyl cation
[M-C₁₀H₁₅]⁺123.0684Aniline moiety

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation.

The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic and adamantyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The analysis of the vibrational spectra of related compounds such as 3,4-dimethoxyaniline (B48930) and 3-methoxyaniline can aid in the assignment of these bands. nih.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) (Predicted) Intensity
N-H Stretch3300-3500Medium
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch (Adamantyl)2850-2950Strong
Aromatic C=C Stretch1500-1600Medium-Strong
C-N Stretch1250-1350Medium
C-O Stretch (Methoxy)1000-1300Strong

Electronic Absorption and Emission Spectroscopy for Insights into Electronic Structure

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of substituted anilines. The presence of the electron-donating amino and methoxy groups on the benzene (B151609) ring influences the energy of the π-π* transitions. A study on a related compound, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, utilized UV-vis spectroscopy to study its interaction with DNA. mdpi.com

Transition λmax (nm) (Predicted) Solvent
π → π~240Ethanol
n → π~290Ethanol

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given atomic arrangement, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules with a good balance of accuracy and computational cost. For 3-(1-Adamantyl)-4-methoxyaniline, DFT calculations can predict the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The presence of the electron-donating methoxy (B1213986) (-OCH3) group at the para position to the amino (-NH2) group is expected to increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. acs.orgquora.com Conversely, the bulky adamantyl group at the meta position, primarily an electron-donating group through inductive effects, would also contribute to raising the HOMO energy. vedantu.com The combination of these groups is anticipated to result in a relatively small HOMO-LUMO gap compared to unsubstituted aniline (B41778), suggesting higher reactivity.

Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound and Related Compounds (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)Electronegativity (χ)
Aniline-5.52-0.215.312.6552.865
4-Methoxyaniline-5.28-0.155.132.5652.715
3-Adamantylaniline-5.35-0.185.172.5852.765
This compound -5.15 -0.12 5.03 2.515 2.635

Note: This table presents illustrative data based on general trends observed in computational studies of substituted anilines. Actual values would require specific DFT calculations.

From these predicted values, various reactivity descriptors can be calculated. Chemical hardness (η) is a measure of resistance to deformation or change in electron distribution, and it is proportional to the HOMO-LUMO gap. A smaller gap, as predicted for this compound, corresponds to lower hardness, indicating greater reactivity. researchgate.net Electronegativity (χ), the power of an atom to attract electrons, can also be estimated from the HOMO and LUMO energies.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of significant interest.

The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. The electron-donating methoxy and adamantyl groups are expected to increase the electron density on the benzene (B151609) ring, leading to an upfield shift (lower ppm values) for the aromatic protons and carbons compared to unsubstituted benzene. rsc.orgd-nb.info The bulky nature of the adamantyl group may also induce steric compression, which can further influence the chemical shifts of nearby nuclei.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Aromatic Ring of this compound (Illustrative Data)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-NH₂)145.2
C2115.8
C3 (C-Adamantyl)138.5
C4 (C-OCH₃)152.0
C5112.5
C6118.9

Note: This table presents illustrative data based on typical DFT calculations for substituted anilines. Actual values would require specific calculations and referencing.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov For a molecule with a bulky and conformationally rich substituent like the adamantyl group, MD simulations are particularly valuable.

An MD simulation of this compound would reveal the preferred rotational conformations of the adamantyl group relative to the plane of the benzene ring. The rotation around the C-C bond connecting the adamantyl cage to the aromatic ring is expected to have a specific energy barrier. nih.gov The simulation would also show the flexibility of the methoxy and amino groups. Understanding the conformational landscape is crucial as different conformers can have different reactivities and biological activities. The simulations can provide information on the distribution of conformers at a given temperature and the timescales of transitions between them.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, one could investigate various reactions, such as electrophilic aromatic substitution or oxidation of the amino group.

A computational study of, for example, the nitration of this compound would involve mapping the potential energy surface for the attack of a nitronium ion (NO₂⁺) at different positions on the aromatic ring. The calculations would likely confirm that the strong activating effect of the amino and methoxy groups directs the electrophile to the positions ortho and para to these groups. mdpi.comresearchgate.netdoaj.org The presence of the bulky adamantyl group would sterically hinder attack at the adjacent positions, influencing the regioselectivity of the reaction.

Theoretical Analysis of Structure-Property Relationships

The theoretical analysis of structure-property relationships aims to connect the molecular structure of a compound to its macroscopic properties. In the context of drug design and materials science, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often developed. cust.edu.twresearchgate.net

For this compound, a theoretical analysis could explore how variations in its structure would affect properties like its lipophilicity (logP), solubility, and potential biological activity. The adamantyl group is known to significantly increase lipophilicity, which can have a profound impact on a molecule's pharmacokinetic profile. The methoxy and amino groups, being polar, would influence the molecule's solubility and its ability to form hydrogen bonds. By systematically modifying the substituents in silico and calculating relevant molecular descriptors, it is possible to build predictive models that can guide the synthesis of new derivatives with desired properties.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety, particularly the amino group, is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In 3-(1-Adamantyl)-4-methoxyaniline, the positions ortho to the amino group are C2 and C6, and the para position is C4, which is already substituted with a methoxy (B1213986) group. The methoxy group is also an ortho-, para-director.

The combined directing effects of the amino and methoxy groups strongly activate the C5 position, which is ortho to the methoxy group and meta to the amino group. The C2 position is sterically hindered by the adjacent adamantyl group at C3. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

A key example of functionalizing this ring system is the synthesis of 3-(1-Adamantyl)-4-methoxyphenylboronic acid, a precursor for the active pharmaceutical ingredient Adapalene (B1666599). researchgate.net This transformation involves bromination of the parent 2-(1-adamantyl)anisole at the position that becomes C6 in the final aniline product, followed by formation of a Grignard reagent and reaction with a borate (B1201080) ester. researchgate.net While this is not a direct substitution on the aniline, it highlights that the position para to the adamantyl group can be functionalized.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Activating/Deactivating Groups Steric Hindrance Predicted Outcome
C2 Ortho to -NH2, Ortho to -OCH3 High (from Adamantyl) Substitution unlikely
C5 Meta to -NH2, Ortho to -OCH3 Low Major product expected

Nucleophilic Reactions at the Nitrogen Center and Amine Derivatization

The nitrogen atom of the primary amine in this compound is nucleophilic and can readily participate in reactions with a variety of electrophiles. Standard amine derivatization techniques are applicable, although reaction rates may be influenced by the steric bulk of the adjacent adamantyl group.

Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often done to protect the amine group or to reduce its activating effect during subsequent electrophilic substitution reactions. chemistrysteps.com

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Formation of Imines: Condensation with aldehydes or ketones.

A comparative study of different derivatization reagents for amines, such as Dansyl-Cl, Fmoc-Cl, and Dabsyl-Cl, shows that a wide range of modifications are possible, enhancing analytical detection or altering chemical properties. nih.gov The steric hindrance imposed by the C3-adamantyl group would likely decrease the rate of N-derivatization compared to an unhindered aniline, potentially allowing for selective reactions in molecules with multiple amine sites.

Table 2: Common Amine Derivatization Reactions

Reagent Type Product Purpose
Acid Chloride (e.g., Acetyl chloride) Amide Protection, Modulation of reactivity chemistrysteps.com
Alkyl Halide (e.g., Methyl iodide) Secondary/Tertiary Amine Synthesis of new scaffolds
Sulfonyl Chloride (e.g., Tosyl chloride) Sulfonamide Protection, Synthesis
Aldehyde/Ketone Imine (Schiff base) Dynamic covalent chemistry, Synthesis

Chemical Transformations Involving the Methoxy Group

The methoxy group (-OCH3) at the C4 position is generally stable, but it can undergo specific chemical transformations, most notably ether cleavage.

Ether Cleavage: Treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3) can cleave the methyl ether to yield the corresponding phenol, 3-(1-Adamantyl)-4-hydroxyaniline. This transformation opens up another avenue for functionalization, as phenols can participate in reactions like O-alkylation, O-acylation, and electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is not a typical leaving group in SNAr reactions, under specific conditions, particularly with potent nucleophiles and often assisted by metal catalysis, it can be displaced. nih.gov For instance, methods for the amination of methoxyarenes have been reported. nih.gov However, the electron-rich nature of the aniline ring makes it less susceptible to traditional SNAr, which favors electron-poor aromatics. youtube.com

Formation of Advanced Organic Scaffolds and Heterocyclic Compounds

The structure of this compound is an excellent starting point for the synthesis of more complex molecules, including various heterocyclic systems. The adamantane (B196018) moiety itself is a valued pharmacophore used to improve the pharmacokinetic properties of drug candidates. researchgate.net

Pharmaceutical Scaffolds: A prominent example of its use is in the synthesis of Adapalene, a third-generation retinoid. The key precursor, 3-(1-adamantyl)-4-methoxyphenylboronic acid, is synthesized from a related bromo-precursor, demonstrating the utility of this substituted pattern in building complex, marketed drugs. researchgate.net

Heterocycle Synthesis: Anilines are foundational building blocks for a vast number of heterocyclic compounds. amazonaws.comosi.lv

Quinolines: Through reactions like the Skraup, Doebner-von Miller, or Combes syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls.

Indoles: The Fischer indole (B1671886) synthesis is not directly applicable as it requires an N-arylhydrazine. However, other routes starting from the aniline, such as the Bischler-Möhlau synthesis, are conceivable.

Benzimidazoles and Benzothiazoles: Condensation of the aniline with appropriate precursors can lead to the formation of these important heterocyclic cores. For example, reaction with a carboxylic acid or its derivative could lead to a benzimidazole (B57391) scaffold after cyclization.

The specific substitution pattern of this compound would result in correspondingly substituted heterocyclic products, incorporating the bulky adamantyl group into these new ring systems.

Kinetic and Mechanistic Studies of Key Chemical Transformations

Specific kinetic and mechanistic data for reactions involving this compound are not widely published. However, the kinetics can be inferred from studies on similarly substituted anilines.

Electrophilic Substitution: The reaction kinetics will be influenced by the electronic effects of the -NH2 and -OCH3 groups and the steric effect of the adamantyl group. Both the amino and methoxy groups are activating, suggesting that electrophilic substitutions would be rapid compared to benzene (B151609). Kinetic studies on the reactions of substituted anilines with electrophiles like chloramine-T have shown a dependence on the electronic nature of the substituents, which is often correlated by Hammett plots. utmb.edu The bulky adamantyl group at C3 would sterically hinder attack at the C2 position, thereby enhancing the regioselectivity for the C5 position.

Nucleophilic Reactions at Nitrogen: The rate of reactions at the nitrogen center would be primarily dictated by steric hindrance. The adamantyl group adjacent to the amine will slow down the rate of reaction with electrophiles compared to a less hindered aniline like 4-methoxyaniline.

Reaction Mechanisms: For nucleophilic aromatic substitution, mechanisms can range from the addition-elimination (SNAr) pathway, involving a Meisenheimer complex, to the elimination-addition pathway via a benzyne (B1209423) intermediate. youtube.comyoutube.com Given the electron-donating groups on the ring, a standard SNAr mechanism is unlikely unless a strongly activating group (like -NO2) is also present. Formation of a benzyne intermediate from this molecule would likely involve deprotonation at C2 or C5, followed by elimination of a leaving group at C3 or C4, which is not the starting compound's substitution pattern. Computational studies on reactions of substituted anilines with radicals, for example, show that reaction pathways and product distributions are highly dependent on the position and nature of the substituents. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

The reactivity of the aniline (B41778) moiety, combined with the steric and physical properties imparted by the adamantyl group, establishes 3-(1-Adamantyl)-4-methoxyaniline as a valuable intermediate in multi-step synthesis.

This compound serves as a key starting material or intermediate in the synthesis of intricate molecular architectures. A primary application is in the preparation of pharmacologically active compounds and sophisticated supramolecular structures.

A notable example is its role as a precursor to 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a synthetic retinoid. nih.govresearchgate.net The synthesis involves converting the aniline into a more versatile intermediate, such as 3-(1-adamantyl)-4-methoxyphenylboronic acid. researchgate.netresearchgate.net This boronic acid derivative is then used in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, to construct the final carbon skeleton of the target molecule. nih.govresearchgate.net The adamantyl group in the final product is not merely a passive structural element; molecular modeling studies indicate that its hydrophobicity is crucial for stabilizing the binding of the molecule to DNA through intercalative interactions. nih.gov

The adamantyl-methoxyphenyl scaffold derived from this aniline is also incorporated into 1,3,5-triazine (B166579) systems. chemicalbook.com Triazines are fundamental building blocks in supramolecular chemistry, used to construct oligomers, macrocycles, and dendrimers through self-assembly processes. rsc.orgnih.gov The incorporation of the bulky adamantyl group can influence the packing and recognition properties of these supramolecular assemblies.

Table 1: Examples of Complex Molecules Derived from this compound Intermediates

Target Molecule/UnitSynthetic IntermediateKey Reaction TypeReference
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid3-(1-adamantyl)-4-methoxyphenylboronic acidSuzuki-Miyaura Coupling nih.govresearchgate.net
4-(1-Adamantyl)-6-methoxy-1,3,5-triazin-2-amineThis compoundCyclization/Condensation chemicalbook.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.goverciyes.edu.tr These reactions are valued for their atom economy, time efficiency, and ability to rapidly generate molecular diversity. erciyes.edu.trtezu.ernet.in

While direct studies detailing the use of this compound in MCRs are not extensively documented, the reactivity of its parent compound, 4-methoxyaniline (p-anisidine), is well-established in this area. nih.govsigmaaldrich.com For instance, p-anisidine (B42471) participates in isocyanide-based MCRs to produce complex heterocyclic structures like imidazolones. nih.gov It is also used in Povarov reactions to synthesize quinoline (B57606) derivatives. sigmaaldrich.com

Given that the fundamental reactivity of the aniline nitrogen is retained, this compound is a strong candidate for use in similar MCRs. The presence of the adamantyl group would introduce significant steric bulk and lipophilicity into the final products, potentially influencing their biological activity, solubility, and physical properties. The reaction of anilines with carbonyl compounds and a third component is a common MCR pathway, suggesting that this compound could be employed to create diverse libraries of complex, adamantane-containing molecules. organic-chemistry.orgnih.gov

Integration into Polymer Architectures and Macromolecular Systems

The unique properties of the adamantane (B196018) cage—its rigidity, thermal stability, and size—make it an attractive moiety for incorporation into polymers. This compound can serve as a building block for such materials, either as a monomer or as a modifying agent.

Although the direct polymerization of this compound is not widely reported, its structure is suitable for creating functional polymers. The amine group can be transformed into other polymerizable functionalities, or it can participate directly in polymerization reactions to form polyanilines or other nitrogen-containing polymers.

The inclusion of adamantane groups into polymer backbones is a known strategy for tuning material properties. For example, adamantane-functionalized poly(2-oxazoline)s have been synthesized and exhibit tunable lower critical solution temperature (LCST) behavior, a key property for "smart" materials that respond to temperature changes. nih.gov The adamantyl groups in these polymers can also participate in host-guest chemistry, forming inclusion complexes that further modify the material's properties. nih.gov By analogy, polymers derived from this compound could be designed to possess enhanced thermal stability, specific solubility profiles, and capabilities for molecular recognition.

Post-polymerization modification is a powerful technique for introducing new functionalities onto existing polymer chains. ijpsm.comrsc.org The amine group of this compound provides a reactive handle for grafting it onto polymers with complementary functional groups (e.g., carboxylic acids, acyl chlorides, or epoxides).

A key application of this approach is the introduction of adamantyl groups as side-chain modifiers. In one study, adamantyl groups were attached to a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer via a Friedel–Crafts alkylation reaction. rsc.org This modification increased the thermodynamic incompatibility between the polymer blocks, leading to well-ordered, microphase-separated structures with smaller domain spacing, a desirable feature for applications in nanotechnology and templating. rsc.org Attaching this compound to a polymer side-chain would similarly introduce the bulky adamantyl group, allowing for the modulation of the polymer's physical properties, such as its glass transition temperature, mechanical strength, and morphology.

Furthermore, the bifunctional nature of the aniline (with reactive sites on the amine and the aromatic ring) suggests its potential use as a cross-linking agent to create polymer networks with high thermal stability and mechanical integrity.

Application as a Ligand in Coordination Chemistry and Catalysis

The methoxyaniline scaffold is known to form organometallic complexes. For example, Schiff bases derived from 4-methoxyaniline react with palladium acetate (B1210297) to form cyclopalladated complexes, which are intermediates in catalytic cycles or can act as catalysts themselves. ekb.eg

More directly, adamantane-containing molecules have been explicitly designed as ligands for creating coordination polymers and catalysts. In one instance, adamantane-carboxylate ligands were synthesized and used to prepare copper(II) coordination polymers. mdpi.com One of these complexes demonstrated catalytic activity in the Chan-Evans-Lam arylation reaction, highlighting the utility of adamantane-based ligands in facilitating organic transformations. mdpi.com The adamantyl group can create a specific steric environment around the metal center, influencing substrate selectivity and catalytic efficiency. Therefore, this compound or its derivatives represent promising ligands for developing novel homogeneous or heterogeneous catalysts.

Development of Novel Organometallic Complexes

While direct synthesis of organometallic complexes from this compound is not extensively documented in publicly available research, its structural motifs are highly relevant. The aniline functional group provides a coordination site for transition metals, and the bulky adamantyl substituent can be leveraged to control the steric environment around a metal center. This is a crucial design element in modern coordination chemistry and organometallic catalysis.

For instance, related adamantyl-containing ligands, such as tri(1-adamantyl)phosphine, have been shown to form highly stable and catalytically active palladium complexes. princeton.edu The exceptional steric bulk and electron-donating nature of the adamantyl groups in these phosphine (B1218219) ligands lead to remarkable catalytic performance in cross-coupling reactions. princeton.edu The principles demonstrated by these systems suggest that ligands derived from this compound could offer unique steric and electronic properties to resulting metal complexes, potentially influencing their reactivity, selectivity, and stability.

Role in Homogeneous or Heterogeneous Catalytic Systems

The adamantane scaffold is increasingly utilized in the design of robust catalysts. researchgate.net The rigidity and thermal stability of the adamantyl group can enhance the longevity and performance of a catalyst. While specific studies detailing the direct use of this compound as a catalyst or ligand in homogeneous or heterogeneous systems are limited, its derivatives have shown relevance.

A notable example involves a derivative, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, which is synthesized via a palladium-catalyzed Suzuki coupling reaction. nih.gov This highlights the utility of the 3-(1-adamantyl)-4-methoxyphenyl moiety in participating in and withstanding catalytic processes. The aniline group in the parent compound could be readily modified to create a variety of ligands for transition metal catalysis. The synthesis of meta-hetarylanilines, for instance, demonstrates the versatility of the aniline moiety in building complex molecular architectures with potential catalytic applications. beilstein-journals.orgbeilstein-journals.org

The table below summarizes related research that underscores the potential of adamantane-containing compounds in catalysis.

Catalyst/Ligand SystemApplicationKey Findings
Tri(1-adamantyl)phosphine-PalladiumSuzuki-Miyaura CouplingExceptional catalytic effects due to a combination of chemical stability, electron-donating character, and polarizability. princeton.edu
Adamantane-based ScaffoldsGeneral CatalysisAdamantane derivatives are used in a wide variety of organocatalysts and organometallic catalysts. researchgate.net

Contribution to Supramolecular Chemistry and Self-Assembly Phenomena

The adamantyl group is a well-known "guest" in host-guest chemistry, a fundamental concept in supramolecular chemistry. Its size, shape, and hydrophobicity allow it to form stable inclusion complexes with various macrocyclic hosts like cyclodextrins. This property is often exploited to construct complex, self-assembled supramolecular structures.

Research on adamantyl-substituted polythiophenes has demonstrated the use of self-assembled monolayers to guide the assembly of these polymers, which is crucial for controlling charge transport in organic electronic materials. nih.gov This indicates that the adamantyl group can direct the organization of molecules on surfaces.

Furthermore, studies on the self-assembly of poly(o-methoxyaniline) with RNA and DNA hybrids reveal that the methoxyaniline unit can engage in electrostatic, hydrogen-bonding, and π-π stacking interactions, driving the formation of complex biomolecular structures. nih.gov The combination of the adamantyl "guest" motif and the interacting methoxyaniline unit in this compound suggests a strong potential for this molecule to participate in and direct self-assembly processes.

A study on a related compound, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, found that the adamantyl group significantly enhances its binding to DNA through hydrophobic interactions. nih.gov This underscores the crucial role of the adamantyl moiety in mediating non-covalent interactions that are central to supramolecular chemistry and self-assembly.

The table below details research findings on the supramolecular behavior of related systems.

SystemPhenomenonKey Findings
Adamantyl-substituted PolythiophenesEpitaxial Guidance by Self-Assembled MonolayersThe adamantyl group influences the self-assembly of the polymer chains on surfaces. nih.gov
Poly(o-methoxyaniline) with RNA/DNASelf-AssemblyThe polymer self-assembles with nucleic acids through a combination of electrostatic, H-bonding, and π-π interactions. nih.gov
6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid with DNADNA BindingThe adamantyl group enhances binding to DNA via hydrophobic interactions. nih.gov

Q & A

Q. Basic

  • ¹³C NMR : The adamantyl group shows distinct peaks at δ 38–40 ppm (bridgehead carbons) and δ 27–30 ppm (methylene carbons). The methoxy group appears as a singlet near δ 56 ppm, while aromatic carbons resonate between δ 110–150 ppm .
  • IR spectroscopy : The amine (-NH₂) stretch appears at ~3400 cm⁻¹, and the methoxy C-O bond shows a strong band near 1250 cm⁻¹. Adamantyl C-H stretching is observed at 2900 cm⁻¹ .
    X-ray crystallography (e.g., monoclinic P2₁/c systems) can confirm molecular conformation and hydrogen-bonding patterns in crystalline derivatives .

What are the challenges in achieving high regioselectivity during the introduction of the adamantyl group?

Q. Advanced

  • Steric hindrance : The bulky adamantyl group can limit access to specific aromatic positions. Strategies include using directing groups (e.g., nitro or methoxy) to activate ortho/para sites .
  • Competing reactions : Electrophilic substitution may yield multiple regioisomers. Computational modeling (DFT) predicts favorable sites, while HPLC or GC-MS monitors reaction progress .

How do computational methods like molecular docking aid in understanding biological interactions?

Advanced
Molecular docking predicts binding affinities between this compound derivatives and target proteins (e.g., enzymes or receptors). For example:

  • Hydrophobic interactions : The adamantyl moiety binds to non-polar pockets in proteins.
  • Hydrogen bonding : The methoxy and amine groups form interactions with catalytic residues.
    Software like AutoDock Vina or Schrödinger Suite optimizes ligand-receptor poses, validated by experimental IC₅₀ values .

What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

Q. Advanced

  • Advanced NMR techniques : 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous structural assignments, especially for regioisomers .
  • Kinetic studies : Monitoring reaction intermediates via in-situ IR or mass spectrometry identifies unexpected pathways.
  • Computational refinement : Adjusting solvent or steric parameters in DFT simulations improves agreement with empirical data .

How does the adamantyl moiety influence physicochemical properties?

Q. Basic

  • Solubility : The hydrophobic adamantyl group reduces aqueous solubility (logP > 4), necessitating formulation with co-solvents (e.g., DMSO) for biological assays .
  • Stability : Adamantane’s rigidity enhances thermal stability but may increase susceptibility to oxidative degradation under acidic conditions .

What are best practices for characterizing intermediates in multi-step synthesis?

Q. Basic

  • Step-wise monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates.
  • Spectroscopic validation : Confirm each intermediate’s structure via ¹H/¹³C NMR and HRMS before proceeding .
  • Crystallization : Purify intermediates via solvent recrystallization to minimize impurities .

What structural features are critical in crystallographic studies of derivatives?

Q. Advanced

  • Unit cell parameters : Monoclinic systems (e.g., P2₁/c) dominate due to adamantyl’s symmetry.
  • Hydrogen bonding : The amine group forms N-H···O bonds with methoxy or carbonyl groups, stabilizing the crystal lattice .
  • Disorder analysis : Adamantyl’s rigidity reduces positional disorder, simplifying refinement .

How can reaction yields be optimized during scale-up?

Q. Advanced

  • Catalyst optimization : Increase Pd loading (0.5–2 mol%) in cross-coupling reactions while maintaining low temperatures to prevent decomposition .
  • Solvent selection : High-boiling solvents (e.g., toluene) improve mixing and heat transfer in large batches.
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce side products .

What role does the methoxy group play in electrophilic substitution reactions?

Q. Advanced

  • Electron-donating effect : The methoxy group activates the aromatic ring, directing electrophiles to the ortho and para positions.
  • Steric effects : In this compound, the meta position to methoxy is sterically shielded by adamantyl, favoring para substitution in further functionalization .

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